ACET

Description

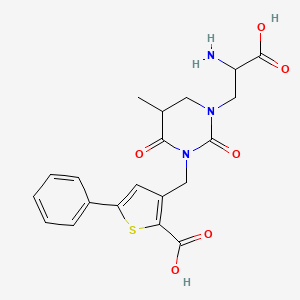

Structure

3D Structure

Properties

IUPAC Name |

3-[[3-(2-amino-2-carboxyethyl)-5-methyl-2,6-dioxo-1,3-diazinan-1-yl]methyl]-5-phenylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6S/c1-11-8-22(10-14(21)18(25)26)20(29)23(17(11)24)9-13-7-15(30-16(13)19(27)28)12-5-3-2-4-6-12/h2-7,11,14H,8-10,21H2,1H3,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAMYRWMIRGBQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)N(C1=O)CC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the role of acetate in cellular metabolism

An In-depth Technical Guide to the Role of Acetate in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetate, a two-carbon short-chain fatty acid, has emerged from being considered a simple metabolic end-product to a critical node in cellular metabolism, epigenetics, and signaling.[1] Its role is particularly prominent in pathological states, such as cancer, where metabolic pathways are rewired to support rapid proliferation and survival under nutrient-limiting conditions.[2][3] This guide provides a comprehensive technical overview of acetate's journey through the cell, its conversion into the central metabolite acetyl-CoA, and its subsequent fates in bioenergetics, biosynthesis, and epigenetic regulation.

The activation of acetate is catalyzed by a family of enzymes known as Acyl-CoA Synthetase Short-Chain Family Members (ACSS). In mammals, two key isoforms dictate the fate of acetate: ACSS1, a mitochondrial enzyme, and ACSS2, which is found in the cytoplasm and nucleus.[4][5] ACSS1 primarily directs acetate-derived acetyl-CoA into the tricarboxylic acid (TCA) cycle for oxidation and energy production.[4] In contrast, ACSS2 provides acetyl-CoA for cytosolic processes like fatty acid synthesis and for nuclear histone acetylation, directly linking cellular metabolism to gene regulation.[4][6][7] Under metabolic stress, such as hypoxia or glucose deprivation, the uptake and utilization of acetate via ACSS2 become critical for cancer cell survival and growth.[3][6]

This document details the core metabolic pathways involving acetate, presents quantitative data on its prevalence and enzymatic conversion, provides detailed experimental protocols for its study, and visualizes the key processes using logical diagrams.

Data Presentation: Quantitative Insights into Acetate Metabolism

Quantitative analysis is crucial for understanding the contribution of acetate to cellular carbon pools. The following tables summarize key data regarding acetate concentrations and the kinetics of its activating enzymes.

Table 1: Typical Acetate Concentrations in Biological Systems

| Biological Context | Concentration Range | Species | Reference(s) |

| Human Plasma | 50 - 200 µM | Human | [2] |

| Tumor Microenvironment | Enriched; variable | Human, Mouse | [8] |

| E. coli Culture (Overflow) | Can exceed 100 mM | E. coli | |

| Colonic Lumen (Fiber Fermentation) | 30 - 100 mM | Human |

Table 2: Kinetic and Substrate-Preference Properties of Human Acetyl-CoA Synthetases (ACSS)

| Enzyme | Cellular Location | Primary Substrate | Apparent Km (Acetate) | Regulation | Key Functions | Reference(s) |

| ACSS1 | Mitochondria | Acetate | ~200 µM (Rat) | Deacetylation by SIRT3 (activation) | TCA Cycle Fueling, Oxidation | [4] |

| ACSS2 | Cytoplasm & Nucleus | Acetate | ~300 µM (Rat) | Deacetylation by SIRT1 (activation); Phosphorylation by AMPK | Fatty Acid Synthesis, Histone Acetylation | [4][9] |

| ACSS3 | Mitochondria | Propionate | Low affinity for acetate | - | Propionyl-CoA Synthesis | [10] |

Note: Kinetic values for human enzymes are not consistently reported in the literature; values are often derived from studies in other mammalian models and can vary based on assay conditions.

Core Metabolic Pathways

Acetate's metabolic journey begins with its transport into the cell and conversion to acetyl-CoA. From there, it can be directed towards energy production, lipid synthesis, or epigenetic modification.

Acetate Activation to Acetyl-CoA

The indispensable first step in acetate metabolism is its ATP-dependent conversion to acetyl-CoA. This reaction is catalyzed by ACSS enzymes.

-

In the Mitochondria: ACSS1 converts acetate to acetyl-CoA, which can then condense with oxaloacetate to enter the TCA cycle. This is particularly important in tissues like the heart and skeletal muscle.[4]

-

In the Cytosol and Nucleus: ACSS2 performs the same reaction, providing acetyl-CoA for two major pathways. In the cytosol, it is a key precursor for the synthesis of fatty acids and cholesterol.[11] In the nucleus, ACSS2-generated acetyl-CoA is the acetyl group donor for histone acetyltransferases (HATs), which modify chromatin and regulate gene expression.[6][7]

Figure 1. Overview of acetate activation pathways in mammalian cells.

Fatty Acid Synthesis from Acetate

In the cytosol, acetyl-CoA derived from acetate is a primary building block for de novo fatty acid synthesis, a pathway often upregulated in cancer cells.[2] The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, the committed step in the pathway, catalyzed by Acetyl-CoA Carboxylase (ACC).[12] Fatty Acid Synthase (FASN) then catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing fatty acid chain.

Figure 2. Pathway of de novo fatty acid synthesis from acetate.

Acetate's Role in Histone Acetylation and Epigenetics

Nuclear ACSS2 provides a localized pool of acetyl-CoA that is used by histone acetyltransferases (HATs) to acetylate lysine residues on histone tails.[6][7] This post-translational modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA. This leads to a more relaxed chromatin structure (euchromatin), which is generally associated with increased gene transcription. This mechanism allows cellular metabolic status, reflected by acetate availability, to be directly translated into epigenetic changes and altered gene expression programs.[1]

Figure 3. The role of nuclear acetate in epigenetic regulation.

Experimental Protocols

Studying acetate metabolism requires a combination of techniques to quantify metabolites, measure enzyme activity, trace metabolic fates, and assess downstream effects like histone modification.

Protocol 1: Quantification of Intracellular Acetate by LC-MS/MS

This protocol outlines a method for extracting and quantifying acetate from cultured cells.

-

Cell Culture and Harvesting:

-

Culture cells to ~80-90% confluency in a 6-well plate.

-

Aspirate culture medium and quickly wash cells twice with 1 mL of ice-cold 0.9% NaCl solution.

-

Immediately add 500 µL of ice-cold 80% methanol.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

-

Metabolite Extraction:

-

Vortex the tube vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing metabolites) to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Analysis:

-

Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol). Include an internal standard (e.g., ¹³C₂-acetate) for accurate quantification.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any debris.

-

Transfer the supernatant to an LC-MS vial.

-

Analyze using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a suitable column (e.g., HILIC) and operated in negative ion mode.

-

Quantify acetate by comparing the peak area of endogenous acetate to a standard curve generated with known concentrations of acetate.

-

Protocol 2: Acetyl-CoA Synthetase (ACSS) Activity Assay

This colorimetric assay measures ACSS activity by detecting the production of Coenzyme A (CoA).

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

-

Substrates: 100 mM ATP, 1 M Potassium Acetate, 10 mM Coenzyme A.

-

Detection Reagent: 10 mM DTNB (Ellman's reagent) in assay buffer.

-

Enzyme Source: Cell lysate or purified recombinant ACSS1/ACSS2.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

50 µL Assay Buffer

-

10 µL Cell Lysate (containing 10-50 µg of protein) or purified enzyme.

-

10 µL ATP

-

10 µL Potassium Acetate

-

-

Incubate at 37°C for 5 minutes to equilibrate.

-

Start the reaction by adding 10 µL of Coenzyme A.

-

Immediately add 10 µL of DTNB.

-

Measure the absorbance at 412 nm every minute for 15-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA412/min).

-

Use the molar extinction coefficient of the product NTB²⁻ (14,150 M⁻¹cm⁻¹) to convert the rate to µmol/min.

-

Enzyme activity is typically expressed as nmol/min/mg of protein.

-

Protocol 3: ¹³C-Acetate Stable Isotope Tracing Workflow

This workflow traces the metabolic fate of acetate by supplying cells with acetate labeled with a heavy isotope of carbon (¹³C).

Figure 4. Logical workflow for a ¹³C-acetate stable isotope tracing experiment.

Protocol 4: Chromatin Immunoprecipitation (ChIP) for Histone Acetylation

This protocol allows for the assessment of histone acetylation levels at specific genomic loci.[13][14][15][16]

-

Cross-linking and Cell Lysis:

-

Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with 125 mM glycine.

-

Harvest cells and lyse them using a series of buffers to isolate the nuclei.

-

-

Chromatin Fragmentation:

-

Lyse the nuclei to release chromatin.

-

Fragment the chromatin to a size of 200-1000 bp. This is typically done by:

-

Sonication: Using high-frequency sound waves.

-

Enzymatic Digestion: Using Micrococcal Nuclease (MNase).

-

-

Verify fragment size by running an aliquot on an agarose gel.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.

-

Incubate the cleared chromatin overnight at 4°C with an antibody specific to the histone acetylation mark of interest (e.g., anti-H3K27ac). Include a negative control (e.g., Normal Rabbit IgG).

-

Add Protein A/G magnetic beads to capture the antibody-histone-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer).

-

-

Reverse Cross-links and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the DNA using spin columns or phenol-chloroform extraction.

-

-

Analysis:

-

ChIP-qPCR: Use quantitative PCR with primers for specific gene promoters to determine the relative enrichment of the histone mark.

-

ChIP-Seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to map the histone mark genome-wide.

-

Conclusion and Future Directions

Acetate is a pivotal metabolite that sits at the crossroads of energy sensing, biosynthetic processes, and epigenetic control. Its metabolism, particularly through the ACSS2 enzyme, provides a mechanism for cells to adapt to metabolic stress, a hallmark of the tumor microenvironment. This adaptability makes the acetate metabolic network a compelling area for therapeutic intervention. Inhibitors targeting ACSS2 have shown promise in preclinical models by limiting tumor growth, especially under hypoxic conditions.[3][10]

Future research will likely focus on several key areas: further delineating the specific signaling pathways that regulate ACSS1 and ACSS2 expression and activity in different cancer subtypes; understanding the interplay between acetate derived from the gut microbiome and tumor metabolism; and developing more potent and specific inhibitors of acetate metabolism for clinical use. The experimental approaches detailed in this guide provide a robust framework for researchers to continue unraveling the complex and critical roles of acetate in cellular physiology and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. The metabolic fate of acetate in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACSS1-dependent acetate utilization rewires mitochondrial metabolism to support AML and melanoma tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. ACSS2 acyl-CoA synthetase short chain family member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. ACSS2 | Abcam [abcam.cn]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ACSS2 - Wikipedia [en.wikipedia.org]

- 12. Biotin - Wikipedia [en.wikipedia.org]

- 13. Generation of Native Chromatin Immunoprecipitation Sequencing Libraries for Nucleosome Density Analysis [jove.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

The Biological Functions of Acetate in the Gut Microbiome: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acetate is the most abundant short-chain fatty acid (SCFA) produced by the gut microbiome through the fermentation of dietary fibers. It serves as a crucial signaling molecule and energy source, influencing a wide range of physiological processes. This technical guide provides a comprehensive overview of the biological functions of acetate in the gut, detailing its production by key microbial players, its absorption and metabolism, and its multifaceted roles in host-microbe interactions. We delve into the intricate signaling pathways through which acetate exerts its effects, including the activation of G-protein coupled receptors and the inhibition of histone deacetylases. Furthermore, this guide presents quantitative data on acetate production and its physiological effects, along with detailed experimental protocols for its analysis and the study of its absorption.

Acetate Production in the Gut Microbiome

Acetate is a primary end-product of the bacterial fermentation of complex carbohydrates that escape digestion in the upper gastrointestinal tract. A diverse array of anaerobic bacteria in the colon contribute to acetate production.

Key Acetate-Producing Bacteria:

The predominant acetate-producing bacteria belong to the phyla Bacteroidetes and Firmicutes. Specific genera and species known for their significant contribution to the gut acetate pool include:

-

Bacteroidetes: Bacteroides spp. (e.g., Bacteroides thetaiotaomicron, Bacteroides ovatus), Prevotella spp.[1][2]

-

Firmicutes: Clostridium spp., Ruminococcus spp., Coprococcus, Ruminococcaceae NK4A21[2]

-

Actinobacteria: Bifidobacterium spp. (e.g., Bifidobacterium adolescentis)[2][3]

-

Verrucomicrobia: Akkermansia muciniphila[2]

A high-fiber diet promotes the growth of acetate-producing bacteria and consequently increases the concentration of acetate in the gut.[4][5]

Microbial Cross-Feeding

Acetate produced by primary fermenters serves as a substrate for other bacteria in a process known as cross-feeding. A notable example is the utilization of acetate by butyrate-producing bacteria such as Faecalibacterium prausnitzii, which combines acetate with another molecule of acetate or with lactate to produce butyrate, another critical SCFA for gut health.[1][4][5][6][7]

Quantitative Data on Acetate

The following tables summarize key quantitative data related to acetate in the gut microbiome.

Table 1: Acetate Concentration and Production

| Parameter | Value | Reference |

| Molar Ratio of SCFAs in the Colon (Acetate:Propionate:Butyrate) | ~60:20:20 | [8] |

| Acetate Concentration in the Colon | 20 - 60 mM | [8] |

| EC50 for GPR41 and GPR43 Activation | ~0.5 mM | [8] |

Table 2: Impact of Dietary Fiber on Acetate Production (in vitro fermentation)

| Fiber Source | Relative Acetate Production | Reference |

| Cellulose | Low | [9][10] |

| Inulin (a fructan) | High | [11] |

| Pectin | High | [11][12] |

| Arabinoxylan | High | [9] |

| β-Glucan | Moderate to High | [9] |

Biological Functions of Acetate

Acetate plays a pivotal role in maintaining gut homeostasis and influencing systemic health through various mechanisms.

Energy Source

Acetate is a primary energy source for colonocytes and can also be absorbed into the bloodstream, where it is utilized by peripheral tissues.

Gut Barrier Function

Acetate contributes to the integrity of the intestinal epithelial barrier, a critical defense against pathogens and harmful luminal contents.

Immune Modulation

Acetate has complex and context-dependent effects on the immune system. It can modulate the function of various immune cells, including neutrophils, macrophages, and T cells.

-

Neutrophils: Acetate acts as a chemoattractant for neutrophils and can modulate their rolling and migration through the activation of GPR43.[13][14]

-

Macrophages: Acetate can influence macrophage polarization and cytokine production, with some studies suggesting it can promote an anti-inflammatory phenotype.[13]

Gut-Hormone Secretion and Metabolism

Acetate stimulates the secretion of gut hormones, such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), from enteroendocrine L-cells.[15][16] These hormones play crucial roles in regulating glucose homeostasis, appetite, and gut motility.

Gut-Brain Axis

Acetate can cross the blood-brain barrier and influence brain function and behavior, highlighting its role in the gut-brain axis.

Signaling Pathways of Acetate

Acetate exerts its biological effects primarily through two main mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

G-Protein Coupled Receptors: GPR43 and GPR41

Acetate is a key ligand for GPR43 (also known as FFAR2) and GPR41 (also known as FFAR3).[8]

-

GPR43: This receptor is highly expressed on immune cells, particularly neutrophils, as well as on adipocytes and in the gut epithelium. GPR43 couples to both Gi/o and Gq/11 G-proteins, leading to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[8][13][17]

-

GPR41: GPR41 is found on enteroendocrine cells, sympathetic ganglia, and adipocytes. It primarily couples to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[8][18][19]

Histone Deacetylase (HDAC) Inhibition

Acetate, along with other SCFAs, can inhibit the activity of histone deacetylases (HDACs), particularly Class I and IIa HDACs.[20][21] HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, acetate promotes histone acetylation, resulting in a more open chromatin conformation that allows for the transcription of various genes. This epigenetic modification is a key mechanism by which acetate regulates gene expression and influences cellular function.[20][22]

Experimental Protocols

Quantification of Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of acetate in fecal samples.

Methodology:

-

Sample Preparation:

-

Homogenize a known weight of fecal sample in a suitable solvent (e.g., water, buffer).

-

Acidify the homogenate to protonate the SCFAs, increasing their volatility.

-

Perform a liquid-liquid extraction using a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) to isolate the SCFAs.

-

(Optional but recommended for improved chromatography) Derivatize the SCFAs to more volatile and less polar compounds. Common derivatization agents include silylating agents (e.g., BSTFA) or alkyl chloroformates.

-

-

GC-MS Analysis:

-

Inject the extracted and derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like DB-FFAP for underivatized SCFAs or a non-polar column like DB-5ms for derivatized SCFAs).

-

Use a temperature gradient to separate the different SCFAs based on their boiling points and column interactions.

-

The separated compounds are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.

-

-

Data Analysis:

-

Quantify the amount of acetate in the sample by comparing the peak area of the acetate peak to a standard curve generated from known concentrations of acetate standards.

-

In Situ Gut Perfusion for Acetate Absorption Studies

This protocol describes the single-pass in situ intestinal perfusion technique in rats to study the absorption of acetate.[23][24][25][26]

Methodology:

-

Surgical Preparation:

-

Anesthetize a rat according to approved animal care protocols.

-

Make a midline abdominal incision to expose the small intestine and colon.

-

Gently isolate a segment of the intestine of a defined length (e.g., 10 cm of the jejunum, ileum, or colon).

-

Insert and secure cannulas into the proximal and distal ends of the isolated segment.

-

-

Perfusion:

-

Perfuse the isolated segment with a physiological buffer solution containing a known concentration of acetate and a non-absorbable marker (e.g., phenol red or [14C]polyethylene glycol).

-

Maintain the perfusion at a constant flow rate using a syringe pump.

-

Collect the perfusate from the distal cannula at timed intervals.

-

-

Analysis:

-

Measure the concentration of acetate and the non-absorbable marker in the collected perfusate samples.

-

The disappearance of acetate from the perfusate, corrected for any water flux (as determined by the change in the non-absorbable marker concentration), is used to calculate the rate of acetate absorption across the intestinal epithelium.

-

Conclusion

Acetate, as the most abundant SCFA in the gut, is a key player in the intricate communication network between the gut microbiome and the host. Its diverse biological functions, ranging from serving as an energy substrate to acting as a potent signaling molecule, underscore its importance in maintaining health and preventing disease. A thorough understanding of the mechanisms underlying acetate's production and its effects on host physiology is crucial for the development of novel therapeutic strategies targeting the gut microbiome for the management of a wide range of conditions, including metabolic disorders, inflammatory diseases, and neurological conditions. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this multifaceted microbial metabolite.

References

- 1. Enhanced butyrate formation by cross-feeding between Faecalibacterium prausnitzii and Bifidobacterium adolescentis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brill.com [brill.com]

- 3. Bifidobacterium adolescentis - a beneficial microbe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Enhanced butyrate formation by cross-feeding between Faecalibacterium prausnitzii and Bifidobacterium adolescentis. | Semantic Scholar [semanticscholar.org]

- 7. academic.oup.com [academic.oup.com]

- 8. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In vitro Effects of Cellulose Acetate on Fermentation Profiles, the Microbiome, and Gamma-aminobutyric Acid Production in Human Stool Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro synthesis and properties of pectin/Acetobacter xylinus cellulose composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SCFAs Induce Mouse Neutrophil Chemotaxis through the GPR43 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 20. Histone Deacetylases in the Inflamed Intestinal Epithelium—Promises of New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dietary Inhibitors of Histone Deacetylases in Intestinal Immunity and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. ijpsonline.com [ijpsonline.com]

The Core of Cognition: A Technical Guide to Acetate Signaling Pathways in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetate, a short-chain fatty acid, has emerged from its role as a simple metabolic substrate to a key signaling molecule within the central nervous system. Its ability to cross the blood-brain barrier and serve as a precursor for acetyl-CoA positions it at the critical intersection of cellular metabolism and epigenetic regulation. This technical guide provides an in-depth exploration of the core acetate signaling pathways in neurons, with a focus on the molecular mechanisms, experimental methodologies, and quantitative data that underpin our current understanding. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting acetate signaling in neurological and psychiatric disorders.

Acetate Transport and Metabolism in Neurons

Acetate present in the bloodstream is transported into the brain primarily via monocarboxylate transporters (MCTs), with astrocytes initially taking up the bulk of it.[1] However, neurons also express MCTs and can directly uptake acetate.[1] Once inside the neuron, acetate is rapidly converted to acetyl-CoA by the enzyme Acetyl-CoA Synthetase (ACSS). Two key isoforms exist: ACSS1, which is primarily mitochondrial, and ACSS2, which is found in both the cytoplasm and the nucleus.[2] It is the nuclear pool of ACSS2-derived acetyl-CoA that is of particular interest for its role in epigenetic regulation.[3]

Key Proteins in Acetate Transport and Metabolism

| Protein | Localization | Function in Acetate Signaling | References |

| MCT1/MCT2 | Plasma Membrane | Transports acetate across the neuronal membrane. | [1] |

| ACSS1 | Mitochondria | Converts acetate to acetyl-CoA for entry into the TCA cycle. | [2] |

| ACSS2 | Cytoplasm, Nucleus | Converts acetate to acetyl-CoA, with the nuclear pool directly influencing histone acetylation. | [3] |

The ACSS2-Mediated Histone Acetylation Pathway

The convergence of metabolic signaling and gene regulation is elegantly illustrated by the role of nuclear ACSS2. By generating acetyl-CoA in close proximity to chromatin, ACSS2 provides the essential substrate for histone acetyltransferases (HATs).[3] This localized production of acetyl-CoA leads to the acetylation of histone tails, particularly on lysine residues of histone H3 and H4. Histone acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. This "opening" of the chromatin structure allows for greater accessibility of transcription factors and the transcriptional machinery to gene promoter and enhancer regions, ultimately leading to changes in gene expression.

Figure 1: Acetate signaling pathway in neurons.

Quantitative Data on Acetate Signaling in Neurons

The following tables summarize key quantitative findings from studies investigating the effects of acetate supplementation on neuronal function.

Table 1: Effects of Acetate on Brain Metabolites and Histone Acetylation

| Parameter | Treatment | Fold Change (vs. Control) | Brain Region | Time Point | Reference |

| Brain Acetyl-CoA | Glyceryl Triacetate (6 g/kg) | 2.2 | Whole Brain | 30 min - 4 hr | [4] |

| Brain Phosphocreatine | Glyceryl Triacetate (6 g/kg) | ~1.2 | Whole Brain | 4 hr | [4] |

| Brain AMP | Glyceryl Triacetate (6 g/kg) | ~0.6 | Whole Brain | 4 hr | [4] |

| ac-H4K8 | Glyceryl Triacetate (6 g/kg) | Increased | Whole Brain | 2 and 4 hr | [5] |

| ac-H4K16 | Glyceryl Triacetate (6 g/kg) | Increased | Whole Brain | 4 and 24 hr | [5] |

| ac-H3K9 | Glyceryl Triacetate (6 g/kg) | Increased | Whole Brain | 4 hr | [5] |

| HDAC Activity | Glyceryl Triacetate (6 g/kg) | 0.5 | Whole Brain | 2 and 4 hr | [5] |

| HDAC2 Levels | Glyceryl Triacetate (6 g/kg) | Decreased | Whole Brain | 4 hr | [5] |

| ac-H3K9 (LPS model) | LPS + Glyceryl Triacetate | ~2.0 (vs. LPS only) | Whole Brain | 28 days | [6] |

| HAT Activity (LPS model) | LPS + Glyceryl Triacetate | ~1.6 (vs. control) | Whole Brain | 28 days | [6] |

| IL-1β mRNA (LPS model) | LPS + Glyceryl Triacetate | ~0.1 (vs. LPS only) | Whole Brain | 28 days | [7] |

| IL-1β Protein (LPS model) | LPS + Glyceryl Triacetate | ~0.77 (vs. LPS only) | Whole Brain | 28 days | [7] |

Table 2: Effects of Acetate on Gene Expression and Neuronal Morphology

| Gene/Parameter | Model/Condition | Treatment | Change | Reference |

| Neuronal Genes (e.g., Gabrb2, Gabra1) | ARID1A haploinsufficiency mice | Acetate | Upregulation of downregulated genes | [8] |

| H3K27ac at Neuronal Gene Promoters | ARID1A haploinsufficiency mice | Acetate | Increased | [8] |

| Dendritic Spine Density | ARID1A haploinsufficiency mice | Acetate | Increased | [9] |

| Dendritic Complexity | ARID1A haploinsufficiency mice | Acetate | Increased | [9] |

| BDNF and TrkB levels | Chronic Social Defeat Stress (CSDS) mice | Acetate | Rescued downregulation | [10] |

| Dendritic Branches and Spine Density (CA1) | CSDS mice | Acetate | Increased | [10] |

Table 3: Effects of ACSS2 Modulation on Neuronal Function

| Condition | Intervention | Effect | Reference |

| 5xFAD mice (Alzheimer's model) | ACSS2 upregulation | Rescued impaired synaptic plasticity | [11] |

| 5xFAD mice (Alzheimer's model) | Acetate replenishment | Restored synaptic plasticity and cognitive function (ACSS2-dependent) | [11][12] |

| Wild-type mice | Hippocampal ACSS2 knockdown | Impaired long-term spatial memory | [13] |

| Acss2 knockout mice | Genetic deletion | Altered brain transcriptome (246 genes upregulated, 90 downregulated) | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides an overview of key experimental protocols used to investigate acetate signaling in neurons.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Acetylation

This protocol is designed to map the genome-wide locations of specific histone acetylation marks.

Figure 2: ChIP-seq experimental workflow.

Detailed Steps:

-

Crosslinking: Treat neuronal cells or brain tissue with formaldehyde to crosslink proteins to DNA.

-

Cell Lysis and Nuclear Isolation: Lyse the cells and isolate the nuclei.

-

Chromatin Shearing: Shear the chromatin into fragments of 200-600 base pairs using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone acetylation mark of interest (e.g., anti-H3K27ac). The antibody-histone-DNA complexes are then captured using protein A/G magnetic beads.

-

Washes: Perform a series of washes to remove non-specifically bound chromatin.

-

Reverse Crosslinking and Protein Digestion: Reverse the formaldehyde crosslinks by heating and digest the proteins with proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation: Prepare a DNA library for high-throughput sequencing.

-

Sequencing: Sequence the DNA library using a next-generation sequencing platform.

-

Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify regions of the genome enriched for the histone acetylation mark.

Western Blotting for Histone Acetylation

This technique is used to quantify the relative abundance of specific histone acetylation marks.

Detailed Steps:

-

Histone Extraction: Isolate nuclei from neuronal cells or brain tissue and extract histones using an acid extraction protocol.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone acetylation mark of interest.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using a CCD camera-based imager or X-ray film.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or H4).

Acetyl-CoA Level Measurement

A fluorometric assay can be used to determine the concentration of acetyl-CoA in neuronal lysates.

Detailed Steps:

-

Sample Preparation: Homogenize neuronal cells or brain tissue in assay buffer and deproteinize the samples.

-

Standard Curve Preparation: Prepare a standard curve using known concentrations of acetyl-CoA.

-

Reaction Setup: In a 96-well plate, add the samples and standards.

-

Enzyme Reaction: Add a reaction mix containing enzymes that will convert acetyl-CoA to a product that can be measured fluorometrically.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculation: Determine the acetyl-CoA concentration in the samples by comparing their fluorescence to the standard curve.

Conclusion and Future Directions

The study of acetate signaling in neurons is a rapidly evolving field with significant implications for understanding and treating a range of neurological disorders. The direct link between a simple metabolite and the epigenetic control of neuronal gene expression provides a powerful new framework for therapeutic intervention. Future research will likely focus on elucidating the specific downstream gene targets of acetate-mediated histone acetylation, the role of acetate in other post-translational modifications, and the development of novel strategies to precisely modulate neuronal acetate metabolism for therapeutic benefit. The methodologies and data presented in this guide provide a solid foundation for these future endeavors.

References

- 1. Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetate supplementation increases brain phosphocreatine and reduces AMP levels with no effect on mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetate supplementation increases brain histone acetylation and inhibits histone deacetylase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetate supplementation modulates brain histone acetylation and decreases interleukin-1β expression in a rat model of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetate supplementation modulates brain histone acetylation and decreases interleukin-1β expression in a rat model of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. Acetate supplementation restores cognitive deficits caused by ARID1A haploinsufficiency in excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetate supplementation produces antidepressant-like effect via enhanced histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ACSS2-dependent histone acetylation improves cognition in mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ACSS2-dependent histone acetylation improves cognition in mouse model of Alzheimer’s disease [ouci.dntb.gov.ua]

- 13. GSE90853 - Acetyl CoA metabolism by ACSS2 regulates neuronal histone acetylation and hippocampal memory [in vivo ChIP-seq] - OmicsDI [omicsdi.org]

- 14. mdpi.com [mdpi.com]

The Pivotal Role of Acetate in Epigenetic Regulation and Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetate, a short-chain fatty acid, has emerged as a critical modulator of epigenetic landscapes, directly influencing histone acetylation and subsequent gene expression. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning acetate-mediated epigenetic regulation. It details the enzymatic pathways that convert acetate into acetyl-CoA, the substrate for histone acetyltransferases (HATs), and discusses the dual role of acetate as both a substrate for histone acetylation and a potential inhibitor of histone deacetylases (HDACs). This document serves as a comprehensive resource, offering detailed experimental protocols for studying histone acetylation, quantitative data on the effects of acetate, and visual representations of the key signaling pathways to empower researchers and professionals in the fields of molecular biology, drug discovery, and translational medicine.

Core Mechanisms of Acetate-Mediated Epigenetic Regulation

Acetate acts as a key epigenetic regulator by providing the acetyl group for histone acetylation, a post-translational modification crucial for modulating chromatin structure and gene transcription. The availability of nuclear acetyl-CoA, the direct donor of the acetyl group, is a critical determinant of histone acetylation levels.

Acetyl-CoA Synthesis from Acetate

The primary pathway for converting acetate into a usable form for histone acetylation involves the enzyme Acetyl-CoA Synthetase 2 (ACSS2) .[1][2] Under normal physiological conditions, acetyl-CoA is primarily synthesized from glucose-derived pyruvate in the mitochondria. However, under specific cellular contexts such as hypoxia or nutrient stress, cancer cells can utilize acetate as an alternative carbon source.[3][4][5]

ACSS2 is a nucleocytosolic enzyme that catalyzes the ATP-dependent conversion of acetate to acetyl-CoA.[2] This nuclear pool of ACSS2-derived acetyl-CoA is then readily available for histone acetyltransferases (HATs) to acetylate histone tails.[1]

Histone Acetylation and Deacetylation Dynamics

Histone acetylation is a reversible process governed by the opposing activities of two enzyme families: Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs) .

-

Histone Acetyltransferases (HATs): HATs transfer the acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails.[6] This modification neutralizes the positive charge of the lysine residue, weakening the electrostatic interaction between the histones and the negatively charged DNA backbone.[7] This leads to a more relaxed chromatin structure, known as euchromatin, which is generally associated with transcriptional activation.[6][7]

-

Histone Deacetylases (HDACs): HDACs catalyze the removal of acetyl groups from histone lysines, restoring their positive charge.[6] This results in a more condensed chromatin structure, or heterochromatin, which is typically associated with transcriptional repression.[6]

Acetate can influence this dynamic in two principal ways:

-

Increased Substrate Availability: By serving as a precursor for acetyl-CoA synthesis via ACSS2, acetate directly increases the substrate pool for HATs, thereby promoting histone acetylation.[1]

-

HDAC Inhibition: Some studies suggest that acetate and other short-chain fatty acids can act as inhibitors of class I and II HDACs, further shifting the equilibrium towards a state of hyperacetylation.[8][9] One study demonstrated that acetate supplementation significantly inhibited HDAC activity in the brain.[10]

Signaling Pathways and Logical Relationships

The conversion of acetate to acetyl-CoA and its subsequent utilization in histone acetylation is a well-defined pathway. The following diagrams illustrate these processes and their logical connections.

Quantitative Effects of Acetate on Histone Acetylation and Gene Expression

The following tables summarize quantitative data from various studies on the impact of acetate on histone acetylation and gene expression.

Table 1: Effect of Acetate Treatment on Histone Acetylation Levels

| Cell Line/Organism | Histone Mark | Acetate Concentration | Treatment Duration | Fold Change / % Increase | Reference |

| HepG2 (Hypoxia) | H3K9ac | 2.5 mM | 4 hours | Significant Increase | [1][10] |

| HepG2 (Hypoxia) | H3K27ac | 2.5 mM | 4 hours | Significant Increase | [1][10] |

| HepG2 (Hypoxia) | H3K56ac | 2.5 mM | 4 hours | Significant Increase | [1][10] |

| Drosophila Wing Disc | H3K9ac, H3K18ac, H4K8ac, H3K27ac | 10 mM | 2 hours | General Increase | [11] |

| Rat Brain | H4K8ac | 6 g/kg (glyceryl triacetate) | 2 and 4 hours | Increased | [10] |

| Rat Brain | H4K16ac | 6 g/kg (glyceryl triacetate) | 4 and 24 hours | Increased | [10] |

| Rat Brain | H3K9ac | 6 g/kg (glyceryl triacetate) | 4 hours | Increased | [10] |

Table 2: Effect of Acetate on Gene Expression

| Cell Line/Organism | Gene(s) | Acetate Concentration | Treatment Duration | Effect on Expression | Reference |

| HepG2 (Hypoxia) | ACACA, FASN | 2.5 mM | 12 hours | Upregulation | [1] |

| Pancreatic Progenitors | NEUROG3, NEUROD1 | 10 mM | 2 days | Inhibition | [12] |

| E. coli | acs | Not specified | Transition phase | Rapid Induction | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of acetate in histone acetylation.

Chromatin Immunoprecipitation (ChIP) for Histone Acetylation

ChIP is a powerful technique to determine the specific genomic loci where histone modifications are present.

Materials:

-

Formaldehyde (37%)

-

Glycine

-

PBS (Phosphate-Buffered Saline)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

-

Antibody specific to the histone modification of interest (e.g., anti-H3K27ac)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Primers for qPCR analysis

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.[14]

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).[14]

-

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to the histone modification of interest.[15]

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-histone-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[16]

-

Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a standard DNA purification kit.[16]

-

Analysis: Analyze the purified DNA by qPCR using primers for specific genomic regions or by high-throughput sequencing (ChIP-seq).[15]

Western Blotting for Histone Modifications

Western blotting is used to detect and quantify changes in the global levels of specific histone modifications.

Materials:

-

Histone extraction buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (specific to the histone modification)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Protocol:

-

Histone Extraction: Isolate nuclei from cells and extract histones using an acid extraction method.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the histone proteins by size on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.

Histone Acetyltransferase (HAT) Activity Assay (Fluorometric)

This assay measures the activity of HATs in nuclear extracts or purified enzyme preparations.

References

- 1. Acetate functions as an epigenetic metabolite to promote lipid synthesis under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mybiosource.com [mybiosource.com]

- 3. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. content.abcam.com [content.abcam.com]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. embopress.org [embopress.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Chromatin Immunoprecipitation (ChIP) qPCR Assays [bio-protocol.org]

- 14. med.uio.no [med.uio.no]

- 15. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histone acetyltransferase activity assay [bio-protocol.org]

endogenous production of acetate in mammalian tissues

An In-depth Technical Guide to the Endogenous Production of Acetate in Mammalian Tissues

Introduction

Acetate, the shortest-chain fatty acid, has long been recognized as a key metabolic intermediate. While traditionally viewed as a product of gut microbial fermentation of dietary fiber, a growing body of evidence highlights the significance of its endogenous production within mammalian tissues. This internally generated acetate serves not only as a crucial energy substrate, particularly under specific physiological states, but also as a signaling molecule and a precursor for biosynthesis. Acetate's conjugate to coenzyme A, acetyl-CoA, stands at the crossroads of carbohydrate, fat, and protein metabolism, participating in the citric acid cycle for energy production and serving as the fundamental building block for fatty acids and sterols.[1][2][3] The endogenous production of acetate provides a mechanism for inter-organ carbon transport and plays a critical role in cellular homeostasis, epigenetics, and disease pathophysiology.[4][5][6]

This guide provides a comprehensive overview of the core pathways, enzymatic regulation, and tissue-specific dynamics of endogenous acetate production. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal metabolite.

Pathways of Endogenous Acetate Production

Endogenous acetate generation can be broadly categorized into two types: systemic production, where acetate is released into circulation for use by other tissues, and local production, where it is generated and utilized within the same cell.[2]

Systemic Acetate Production

The primary sites for systemic acetate production are the liver and the gut.

-

Hepatic Acetogenesis: The liver is a major source of circulating acetate, particularly during ketogenic conditions such as fasting or in uncontrolled diabetes.[4][7] The principal mechanism is the hydrolysis of acetyl-CoA, a process primarily catalyzed by Acyl-CoA Thioesterase 12 (ACOT12) , a cytosolic enzyme.[4][5] This pathway becomes active when the rate of mitochondrial fatty acid β-oxidation exceeds the capacity of the citric acid cycle, leading to an accumulation of acetyl-CoA. The hydrolysis of acetyl-CoA to acetate not only allows the export of a usable energy substrate to extrahepatic tissues but also regenerates free Coenzyme A (CoA), which is essential for sustained fatty acid oxidation.[7]

-

Gut Microbiota Fermentation: The fermentation of dietary fibers by the gut microbiota produces large quantities of short-chain fatty acids (SCFAs), with acetate being the most abundant.[4][8] This acetate is absorbed into the portal vein. While much of other SCFAs like propionate and butyrate are metabolized by the liver, a significant portion of acetate passes into the systemic circulation for use by peripheral tissues.[6][8] Fructose consumption can also lead to increased acetate production by the gut microbiota.[4]

Local (Intracellular) Acetate Production

Acetate is also produced within the cells of various tissues through several mechanisms. This locally generated acetate can be reactivated to acetyl-CoA for use in the cytosol or nucleus.

-

Pyruvate-Derived Acetate: Recent studies have revealed a pathway for de novo acetate synthesis directly from pyruvate, the end product of glycolysis.[5][9][10] This conversion can occur via two mechanisms:

-

Enzymatic Conversion: The Pyruvate Dehydrogenase Complex (PDC) , which typically converts pyruvate to acetyl-CoA, can exhibit neomorphic activity, transforming it into a pyruvate decarboxylase that produces acetate.[9] This is particularly pronounced during metabolic overflow conditions when metabolic supply outpaces demand.[5]

-

Non-Enzymatic Conversion: Reactive oxygen species (ROS), such as hydrogen peroxide, can facilitate the oxidative decarboxylation of pyruvate to generate acetate.[2][5][9]

-

-

Hydrolysis of Acetyl-CoA: In addition to the systemic production in the liver, acetyl-CoA can be hydrolyzed to acetate in various cellular compartments. Enzymes known as Acyl-CoA Thioesterases (ACOTs) are responsible for this reaction.[4] For instance, ACOT8 is active in peroxisomes.[11] This process provides a means to manage acetyl-CoA pools in different subcellular locations.

-

Deacetylation Reactions: Acetate is a product of deacetylation reactions involving proteins and metabolites. Histone deacetylases (HDACs) and sirtuins remove acetyl groups from proteins, releasing free acetate that can be recycled back into acetyl-CoA pools.[2][4]

Key Enzymes and Regulation

The production and utilization of acetate are tightly regulated by a suite of enzymes.

| Enzyme/Complex | Location | Primary Function in Acetate Metabolism | Regulation |

| ACOT12 | Cytosol (primarily Liver) | Hydrolyzes acetyl-CoA to acetate for systemic export.[4][5][7] | Upregulated by: ATP, high acetyl-CoA levels, starvation.[4] Downregulated by: ADP, insulin, phosphatidic acid.[4] |

| PDC | Mitochondria | Converts pyruvate to acetyl-CoA; can also produce acetate directly from pyruvate.[2][5][12] | Inhibited by (via PDK): High ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA ratios.[12] Activated by (via PDP): Insulin, AMP.[13] |

| ACSS1 | Mitochondria | Converts acetate to acetyl-CoA, primarily for the TCA cycle.[2][5] | Regulated by acetylation/deacetylation (Sirtuins).[4] |

| ACSS2 | Cytosol, Nucleus | Converts acetate to acetyl-CoA for lipid synthesis and histone acetylation.[2][5] | Regulated by acetylation/deacetylation (Sirtuins).[4] |

| ACOT8 | Peroxisomes | Hydrolyzes acetyl-CoA to acetate within peroxisomes.[11] | N/A |

| HDACs/Sirtuins | Nucleus, Cytosol, Mitochondria | Release acetate from acetylated proteins.[4] | Regulated by cellular energy status and signaling pathways. |

N/A: Data not available in the provided search results.

Visualizing Acetate Production Pathways

The following diagrams illustrate the core pathways of acetate metabolism.

Caption: Core intracellular pathways of endogenous acetate production.

References

- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases [frontiersin.org]

- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 4. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease [frontiersin.org]

- 7. Hepatic conversion of acetyl-CoA to acetate plays crucial roles in energy stresses [elifesciences.org]

- 8. Underlying Mechanisms behind the Brain–Gut–Liver Axis and Metabolic-Associated Fatty Liver Disease (MAFLD): An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetate production from glucose and coupling to mitochondrial metabolism in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. search.lib.uts.edu.au [search.lib.uts.edu.au]

- 11. Reactome | acetyl-CoA + H2O => acetate + CoASH + H+ [reactome.org]

- 12. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 13. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]

the effect of acetate on inflammatory responses

An In-depth Technical Guide to the Effects of Acetate on Inflammatory Responses

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetate is the most abundant short-chain fatty acid (SCFA) produced by gut microbiota fermentation of dietary fiber and is also a key metabolite in cellular metabolism.[1][2][3] While historically known for its role as an energy source, acetate has emerged as a critical signaling molecule that exerts complex and often contradictory effects on the immune system.[4][5] Its concentration can increase significantly at sites of infection, where it modulates the function of immune cells to orchestrate an effective yet controlled defense.[5] This guide provides a detailed technical overview of the molecular mechanisms through which acetate influences inflammatory responses, summarizes key quantitative data, outlines experimental protocols, and visualizes the core signaling pathways.

Core Mechanisms of Acetate-Mediated Immunomodulation

Acetate's influence on inflammation is not monolithic; it operates through several distinct and sometimes overlapping mechanisms, including cell surface receptor activation, metabolic reprogramming, and epigenetic modifications. The ultimate effect—whether pro- or anti-inflammatory—is highly context-dependent, varying with cell type, the local metabolic environment, and the nature of the inflammatory stimulus.[4][6]

G Protein-Coupled Receptor (GPCR) Signaling

Acetate can signal directly from the extracellular environment by binding to G protein-coupled receptors, primarily GPR43 (also known as Free Fatty Acid Receptor 2, FFAR2).[3][4][7] This pathway is particularly prominent in immune cells and often leads to anti-inflammatory outcomes.

-

NLRP3 Inflammasome Inhibition: A key anti-inflammatory function of acetate is the suppression of the NLRP3 inflammasome, a multiprotein complex crucial for the maturation of pro-inflammatory cytokines IL-1β and IL-18.[8][9] Upon binding to GPR43, acetate can trigger a Gq/11-PLC-IP3 signaling cascade that decreases intracellular calcium mobilization.[8] This, in turn, activates soluble adenylyl cyclase (sAC) and protein kinase A (PKA), leading to the ubiquitination of NLRP3 and its subsequent degradation through autophagy.[8][9] This mechanism has been demonstrated to protect mice in models of peritonitis and endotoxemia.[8][9]

Metabolic and Epigenetic Regulation via Acetyl-CoA

Once inside the cell, acetate is converted to acetyl-coenzyme A (acetyl-CoA) by acetyl-CoA synthetase enzymes (ACSS1 in mitochondria, ACSS2 in the cytoplasm/nucleus).[7][10] Acetyl-CoA is a central metabolic hub and the sole donor for acetylation reactions, linking cellular metabolism directly to epigenetic regulation and protein function.

-

Histone Deacetylase (HDAC) Inhibition: Acetate can function as an HDAC inhibitor.[11][12] By increasing the intracellular pool of acetyl-CoA, it promotes histone acetylation, generally leading to a more open chromatin structure and altered gene transcription.[10][11] This mechanism is complex, as HDAC inhibition can have both anti- and pro-inflammatory effects depending on the specific genes and transcription factors involved.[13][14] For example, acetate-driven histone hyperacetylation has been linked to both increased pro-inflammatory cytokine transcription in alcoholic hepatitis models and enhanced expression of anti-inflammatory cytokines like IL-4 and TGF-β1 in microglia.[10][15]

-

Metabolic Reprogramming and HIF-1α: In macrophages stimulated by lipopolysaccharide (LPS), a pro-inflammatory state is often linked to a metabolic shift towards aerobic glycolysis. Acetate has been shown to counter this by attenuating the stabilization of Hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor that drives glycolytic gene expression.[7][16] This inhibition of HIF-1α-dependent glycolysis suppresses the production of pro-inflammatory cytokines and protects against sepsis in animal models.[16][17]

-

Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. Acetate can modulate its activity through acetylation. Studies show that acetate treatment can decrease the acetylation of the NF-κB p65 subunit at lysine 310, a modification that is known to enhance its transcriptional activity.[7] By reducing p65 acetylation, acetate curtails the inflammatory response.[7]

References

- 1. Anti-inflammatory properties of the short-chain fatty acids acetate and propionate: A study with relevance to inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. google.com [google.com]

- 3. youtube.com [youtube.com]

- 4. Frontiers | Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease [frontiersin.org]

- 5. Acetate regulates immune cells for a precisely orchestrated immune defense - Similar to a pressure valve, which prevents the pressure from rising to critical levels, the regulation of immune cells by acetate prevents the immune reaction from overshooting [bionity.com]

- 6. The dual effect of acetate on microglial TNF-α production | Clinics [elsevier.es]

- 7. Exogenous acetate attenuates inflammatory responses through HIF-1α-dependent glycolysis regulation in macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acetate attenuates inflammasome activation through GPR43-mediated Ca2+-dependent NLRP3 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetate, the key modulator of inflammatory responses in acute alcoholic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetate supplementation increases brain histone acetylation and inhibits histone deacetylase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Epigenetic Metabolite Acetate Inhibits Class I/II Histone Deacetylases, Promotes Histone Acetylation, and Increases HIV-1 Integration in CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HDAC inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetate reduces microglia inflammatory signaling in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exogenous acetate attenuates inflammatory responses through HIF-1α-dependent glycolysis regulation in macrophage | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Measuring Acetate Levels in Blood Plasma: A Detailed Guide for Researchers

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetate, a short-chain fatty acid, is a key metabolite in various physiological and pathological processes. Its accurate quantification in blood plasma is crucial for understanding its role in metabolic regulation, disease pathogenesis, and as a potential biomarker. This document provides a comprehensive overview of the common methods used to measure acetate levels in blood plasma, complete with detailed experimental protocols, a comparative analysis of their performance, and visual workflows to guide researchers.

Methods for Acetate Quantification in Blood Plasma

Several analytical techniques are available for the determination of acetate concentrations in blood plasma, each with its own set of advantages and limitations. The primary methods include:

-

Enzymatic Assays: These colorimetric or fluorometric assays are based on the specific enzymatic conversion of acetate, offering high throughput and ease of use.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that involves the separation of volatile acetate derivatives by gas chromatography followed by detection using mass spectrometry.

-

High-Performance Liquid Chromatography (HPLC): This technique separates acetate from other plasma components, often after derivatization to enhance detection by UV or fluorescence detectors.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive method that can identify and quantify acetate based on its unique magnetic properties, providing structural information simultaneously.

Comparative Analysis of Methods

The choice of method for acetate quantification depends on the specific requirements of the study, such as the need for high sensitivity, throughput, or cost-effectiveness. The following table summarizes the key quantitative parameters of the different methods.

| Parameter | Enzymatic Assay (Kit-based) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Principle | Enzyme-coupled reactions leading to a colorimetric or fluorometric signal. | Separation of volatile acetate derivatives followed by mass-based detection. | Chromatographic separation of derivatized or underivatized acetate. | Detection of the magnetic resonance of acetate protons. |

| Limit of Detection (LOD) | Colorimetric: ~0.20 mMFluorometric: ~0.13 mM[1][2] | ~10 µM[3] | Varies with derivatization and detector (~5 ng/mL for some methods) | ~µM to mM range, generally less sensitive than MS-based methods. |

| Limit of Quantification (LOQ) | Typically the lower end of the detection range. | Varies, can be in the low µM range. | Varies, can be in the low µM range. | Dependent on instrument and acquisition time. |

| Linearity Range | Colorimetric: 0.20 to 20 mMFluorometric: 0.13 to 2 mM[1][2] | Typically wide, spanning several orders of magnitude. | Dependent on the specific method and detector. | Generally good over a wide concentration range. |

| Precision (CV%) | Intra-assay: <10%Inter-assay: <12% (typical for commercial kits) | Intra- and Inter-assay CVs are typically <15%. | Intra- and Inter-assay CVs are typically <15%. | High precision, with CVs typically <5%. |

| Sample Volume | As little as 10 µL.[1] | 100-500 µL. | 100-500 µL. | 500-600 µL. |

| Throughput | High, suitable for 96-well plate format. | Moderate, depends on run time. | Moderate, depends on run time. | Low to moderate. |

| Advantages | High throughput, simple, commercially available kits. | High sensitivity and specificity. | Good sensitivity and specificity, widely available. | Non-destructive, minimal sample preparation, provides structural information. |

| Disadvantages | Potential for interference from other substances. | Requires derivatization, more complex sample preparation. | Often requires derivatization, can be time-consuming. | Lower sensitivity compared to MS methods, higher equipment cost. |

Experimental Protocols

Sample Collection and Preparation

Proper sample handling is critical to prevent the artificial production or degradation of acetate.

Materials:

-

Vacutainer tubes containing an anticoagulant (e.g., EDTA, heparin).

-

Centrifuge.

-

Pipettes and sterile, nuclease-free microcentrifuge tubes.

-

-80°C freezer.

Protocol:

-

Blood Collection: Collect whole blood into tubes containing an anticoagulant.

-

Mixing: Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

-

Centrifugation: Centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma from the blood cells.

-

Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a clean microcentrifuge tube.

-

Storage: Immediately freeze the plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Enzymatic Assay Protocol (using a commercial kit)

This protocol is a general guideline based on commercially available acetate assay kits.[1][2][4] Refer to the specific manufacturer's instructions for detailed procedures.

Materials:

-

Commercial Acetate Assay Kit (containing Assay Buffer, Enzyme Mix, Substrate Mix, Developer, and Acetate Standard).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance or fluorescence.

-

Plasma samples.

Protocol:

-

Reagent Preparation: Prepare the reagents as per the kit's instructions. This typically involves reconstituting lyophilized components with the provided buffers.

-

Standard Curve Preparation: Prepare a series of acetate standards by diluting the provided stock solution to generate a standard curve.

-

Sample Preparation: Thaw plasma samples on ice. Deproteinize the samples if recommended by the kit manufacturer, which can be done by adding a precipitating agent (e.g., perchloric acid) followed by centrifugation.

-

Assay Procedure:

-

Add a small volume (e.g., 10-50 µL) of the standards and samples to separate wells of the 96-well plate.

-

Prepare a reaction mix containing the assay buffer, enzyme mix, substrate mix, and developer.

-

Add the reaction mix to each well.

-

Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30-60 minutes).

-

-

Measurement: Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.

-

Calculation: Determine the acetate concentration in the samples by comparing their readings to the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general method and may require optimization based on the specific instrument and samples.

Materials:

-

Internal standard (e.g., deuterated acetate).

-

Protein precipitation agent (e.g., ice-cold methanol or trichloroacetic acid).[4]

-

Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

-

Organic solvent for extraction (e.g., ethyl acetate).

-

GC-MS system with a suitable column (e.g., DB-5ms).

Protocol:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add the internal standard.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Derivatization:

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Add the derivatization agent (e.g., 50 µL of MTBSTFA) and an organic solvent (e.g., 50 µL of ethyl acetate).

-

Incubate at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (example):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet temperature: 250°C.

-

Oven program: Start at 60°C, hold for 1 minute, ramp to 300°C at 10°C/min, hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions (example):

-

Ion source temperature: 230°C.

-

Acquisition mode: Selected Ion Monitoring (SIM) for target ions of acetate and the internal standard.

-

-

-

Data Analysis: Quantify acetate by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of acetate.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a common method involving pre-column derivatization.

Materials:

-

Derivatization reagent (e.g., 3-nitrophenylhydrazine, 3-NPH).

-

HPLC system with a UV or fluorescence detector.

-

C18 reversed-phase column.

-

Mobile phases (e.g., acetonitrile and an aqueous buffer).

Protocol:

-

Sample Preparation and Derivatization:

-

Thaw plasma samples on ice.

-

Deproteinize 100 µL of plasma with a suitable agent.

-

Evaporate the supernatant to dryness.

-

Reconstitute the residue in a small volume of water.

-

Add the derivatization reagent and a catalyst (e.g., pyridine) and incubate at a specific temperature and time to form the acetate derivative.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

HPLC Conditions (example):

-

Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a set time.

-

Flow rate: 1.0 mL/min.

-

Detector: UV detector at a wavelength appropriate for the derivative (e.g., 254 nm).

-

-

-

Data Analysis: Quantify the acetate derivative by comparing its peak area to a calibration curve prepared from derivatized acetate standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This is a general protocol for 1D ¹H-NMR analysis of plasma.

Materials:

-

NMR spectrometer.

-

NMR tubes.

-

Deuterated solvent (e.g., D₂O) containing an internal standard (e.g., TSP).

-

Phosphate buffer.

Protocol:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a specific volume of plasma (e.g., 300 µL), add a buffer solution containing D₂O and the internal standard.

-

Centrifuge the mixture to remove any precipitates.

-

Transfer the supernatant to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire 1D ¹H-NMR spectra using a standard pulse sequence with water suppression (e.g., NOESYPR1D).

-

Key parameters to set include the number of scans, acquisition time, and relaxation delay.

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Identify the acetate signal (typically a singlet around 1.9 ppm).

-

Quantify the acetate concentration by integrating the area of its peak and normalizing it to the known concentration of the internal standard.

-

Visualizations

Experimental Workflow: Enzymatic Assay

Caption: Workflow for enzymatic measurement of plasma acetate.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS based measurement of plasma acetate.

Signaling Pathway: Acetate to Acetyl-CoA Synthesis

Caption: Conversion of acetate to acetyl-CoA.

Conclusion

The measurement of acetate in blood plasma can be achieved through various robust and reliable methods. The selection of the most appropriate technique will be dictated by the specific research question, available resources, and desired analytical performance. The detailed protocols and comparative data presented in this document serve as a valuable resource for researchers to accurately and reproducibly quantify plasma acetate levels, thereby facilitating a deeper understanding of its role in health and disease.

References

Application Notes and Protocols for 13C-Acetate Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction